molecular formula C10H14ClNO2 B1386657 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride CAS No. 1092797-55-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Cat. No.: B1386657
CAS No.: 1092797-55-1
M. Wt: 215.67 g/mol
InChI Key: VSVIXBOCIIALFF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with ethanamine under specific conditions. One common method includes the use of benzenesulfonyl chloride in the presence of aqueous sodium carbonate (Na2CO3) at a controlled pH . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous sodium carbonate, benzenesulfonyl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride (CAS No. 1092797-55-1) is a chemical compound with the molecular formula C10H14ClNO2. It has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14ClNO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine; hydrochloride
  • CAS Number : 1092797-55-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This modulation can lead to various biological effects, including anti-inflammatory and cytotoxic activities .
  • Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa cells. The lowest observed IC50 value was reported at 10.46 ± 0.82 μM/mL for related compounds in the same chemical family .

Antibacterial and Antifungal Properties

Research has highlighted the antibacterial and antifungal properties of this compound. It has been evaluated in various assays that demonstrate its efficacy against a range of microbial pathogens .

Cytotoxic Effects

The compound's cytotoxicity has been explored in vitro, showing significant activity against cancer cell lines. The selectivity index for normal human cells (MRC-5) was notably higher compared to standard chemotherapeutics like cisplatin .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds within the benzodioxin family:

  • Study on Quinoxalinones : In a comparative study involving quinoxalinones and benzodioxins, compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
  • Inhibition of α-glucosidase : Compounds related to this class have demonstrated significant inhibition of α-glucosidase enzymes, which are critical in glucose metabolism and diabetes management .

Data Table: Biological Activity Overview

Activity Effect IC50 Value (μM) Reference
Cytotoxicity (HeLa)Induces cell death10.46 ± 0.82
AntibacterialInhibits growth of pathogensN/A
AntifungalInhibits fungal growthN/A
α-glucosidase InhibitionReduces enzyme activity52.54 ± 0.09

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVIXBOCIIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656395
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092797-55-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.